molecular formula C6H7N5 B3354097 9-Methyl-9H-purin-2-amine CAS No. 5752-08-9

9-Methyl-9H-purin-2-amine

Cat. No.: B3354097
CAS No.: 5752-08-9
M. Wt: 149.15 g/mol
InChI Key: LSKCTDOPSVEIPU-UHFFFAOYSA-N
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Description

9-Methyl-9H-purin-2-amine is a purine derivative that serves as a versatile chemical scaffold in medicinal chemistry and anticancer research. The purine core is a privileged structure in drug discovery because it closely resembles endogenous adenine, allowing it to compete with ATP for binding sites in the kinase domains of various proteins . This makes it a valuable building block for developing potential inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are critical targets in oncology . Researchers utilize this compound to design and synthesize novel molecules, such as purine-hydrazone hybrids, to explore their antiproliferative activity and mechanism of action against cancer cell lines . The methyl group at the N9 position is a common feature in many bioactive purine analogues, as it can influence the molecule's binding affinity and metabolic stability . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

9-methylpurin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3,(H2,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKCTDOPSVEIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=C(N=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559268
Record name 9-Methyl-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5752-08-9
Record name 9-Methyl-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical Frameworks of Purine Chemistry in Biological Systems

Purines, a class of nitrogenous heterocyclic compounds, are fundamental to all known life, forming the basis of essential biomolecules such as DNA and RNA. nih.govnih.gov Their structure, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, allows for a wide range of chemical modifications and biological activities. rsc.orgresearchgate.netrsc.org The metabolic processes of all living organisms are heavily reliant on purines and their synthetic derivatives. rsc.orgrsc.org

The biological significance of purines extends beyond their role in nucleic acids. They are involved in intracellular signal transduction and can act as direct neurotransmitters. rsc.org Purine (B94841) nucleotides like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are crucial energy carriers, while cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are key second messengers. rsc.org The diverse functions of purines are a direct result of their unique structural characteristics, which allow them to interact with a multitude of biological targets, including enzymes and receptors. rsc.org

The reactivity of the purine ring system, with its seven reactive centers, provides a versatile platform for the synthesis of a vast array of bioactive molecules. nih.gov Chemical modifications such as alkylation, amination, and halogenation can be applied to the purine nucleus to modulate its biological properties. rsc.orgresearchgate.netrsc.org This inherent adaptability has made purine derivatives a "privileged scaffold" in drug discovery, leading to the development of antiviral, anticancer, and anti-inflammatory agents. nih.govnih.govresearchgate.netrsc.org

Historical Context and Evolution of Research on N9 Methylated Purine Scaffolds

The study of purine (B94841) alkaloids and their methylated derivatives has a rich history, particularly in the context of natural products like caffeine (B1668208) and theobromine. Research into N9-methylated purine scaffolds has evolved significantly, driven by the desire to understand their biological roles and harness their therapeutic potential.

Early research focused on the isolation and characterization of naturally occurring N-methylated purines. More recent investigations have delved into the biosynthesis of these compounds in plants, identifying key enzymes such as N-methyltransferases that are responsible for the methylation of the purine ring. royalsocietypublishing.org For instance, studies on tea plants have elucidated the pathway for theacrine formation, involving the N9-methylation of 1,3,7-trimethyluric acid. royalsocietypublishing.org

The development of synthetic methodologies has been crucial to the advancement of research on N9-methylated purines. researchgate.net These methods have enabled the creation of extensive libraries of N9-substituted purine analogs, allowing for systematic structure-activity relationship (SAR) studies. nih.gov These studies have been instrumental in identifying compounds with specific biological activities, such as kinase inhibition or receptor modulation. For example, research has shown that N9-methylation can influence the binding affinity of purine derivatives to bromodomains, a class of proteins involved in epigenetic regulation. acs.orgnih.gov

Significance of 9 Methyl 9h Purin 2 Amine As a Core Structure in Medicinal Chemistry and Chemical Biology

9-Methyl-9H-purin-2-amine serves as a crucial building block in the design and synthesis of novel bioactive compounds. Its structure, featuring a methyl group at the N9 position and an amino group at the C2 position, provides a template for creating derivatives with diverse pharmacological properties.

The N9-methylation is a key feature that can impact a molecule's biological activity. In some cases, methylation at the N9 position has been shown to abolish or weaken the binding of purine-based inhibitors to their target proteins. acs.orgnih.gov Conversely, in other contexts, the introduction of a methyl group at the 2-position of the purine (B94841) ring has been found to enhance antimicrobial and antiprotozoal activity. oslomet.no

The amino group at the C2 position offers a site for further chemical modification, allowing for the attachment of various functional groups to explore and optimize biological interactions. rsc.orgresearchgate.net The synthesis of 2-substituted agelasine (B10753911) analogs, for example, has demonstrated that modifications at this position can influence the compound's activity against cancer cell lines. oslomet.no

The versatility of the this compound scaffold is evident in the wide range of biological targets that its derivatives have been designed to address. These include protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. smolecule.com Additionally, purine derivatives are being investigated for their potential as antiviral and antimicrobial agents. ontosight.ai

Emerging Paradigms in the Investigation of Purine Based Bioactive Molecules

Strategic Approaches for the Regioselective Synthesis of 9-Methyl-9H-purin-2-amine

The synthesis of this compound and its derivatives requires precise control over the regioselectivity of reactions, particularly at the nitrogen atoms of the purine ring and the functional groups at the C2 and C6 positions.

Controlled N9-Alkylation Protocols for Purine Amines

The alkylation of purines can occur at different nitrogen atoms, primarily N7 and N9. Achieving regioselective N9-alkylation is crucial for the synthesis of this compound. Direct methylation of 2-aminopurine (B61359) or its derivatives is a common strategy. The choice of alkylating agent, base, and solvent system plays a pivotal role in directing the methylation to the N9 position. For instance, the reaction of 2,6-diaminopurine (B158960) with methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) can yield 9-Methyl-9H-purine-2,6-diamine. nih.gov

A widely employed method for achieving high N9-selectivity is the Mitsunobu reaction. This reaction involves the use of an alcohol, triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com While effective, purification from reaction byproducts can sometimes be challenging. oslomet.no

Alternative protocols for N9-alkylation of purines, such as 2-amino-6-chloropurine, have been developed to improve regioselectivity and yield. These methods often involve the use of specific bases and solvent systems to favor alkylation at the N9 position over the N7 position. mdpi.com For example, alkylation of 2,6-dichloropurine (B15474) with alkylbromides in the presence of potassium carbonate in anhydrous DMSO has been shown to produce N9-alkylated products. mdpi.com The use of tetrabutylammonium (B224687) salts of purines can also enhance solubility and facilitate regioselective alkylation. union.edunih.gov

Starting MaterialAlkylating AgentBase/ReagentSolventProductYield (%)Reference
2,6-DichloropurineBromomethylcyclopropaneK2CO3DMF9-(Cyclopropylmethyl)-2,6-dichloro-9H-purine- researchgate.net
2,6-DichloropurineAlkylbromideK2CO3DMSO2,6-Dichloro-9-alkyl-9H-purine40-70 mdpi.com
2,6-Dichloropurine4-HydroxytetrahydropyranPPh3, DIADTHF2,6-Dichloro-9-(tetrahydro-2H-pyran-4-yl)-9H-purine72 mdpi.com
2-Amino-6-chloropurine1-Bromo-2-chloroethaneTetrabutylammoniumCH2Cl2N9-(2-chloroethyl)-2-amino-6-chloropurine- union.edu

Derivatization at the C2-Amino and C6-Positions of the Purine Ring

Starting from a pre-formed 9-methylpurine (B1201685) scaffold, further diversity can be introduced by modifying the C2-amino group and the substituent at the C6 position. A common precursor for such derivatization is 2-amino-6-chloropurine, which can be methylated at the N9 position to give 2-amino-6-chloro-9-methyl-9H-purine. The chlorine atom at the C6 position is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halogens on the purine ring generally follows the order C6 > C2 > C8, allowing for selective substitution at the C6 position. arkat-usa.org

A variety of nucleophiles, including amines, alcohols, and thiols, can displace the C6-chloro substituent. For example, reaction with various amines leads to the formation of N6-substituted 2-amino-9-methyl-9H-purine derivatives. These reactions are often carried out in a suitable solvent like n-butanol at elevated temperatures. arkat-usa.orgfiu.edu

The C2-amino group can also be functionalized, for instance, through acylation or by serving as a nucleophile in coupling reactions. However, modifications at the C2-amino group are generally performed after the desired substituent at C6 is in place, due to the higher reactivity of the C6 position when a halogen is present. A postsynthetic strategy for modifying the 2-amino group involves using a 2-fluoro-6-aminopurine derivative, where the electron-withdrawing fluorine atom facilitates nucleophilic substitution at the C2 position. nih.gov

Starting MaterialReagentConditionsProductYield (%)Reference
2,6-DichloropurinePropanolamine, DIPEAn-BuOH, 70°C2-Chloro-6-(3-hydroxypropylamino)-9H-purine64 arkat-usa.org
2-Chloro-6-(3-hydroxypropylamino)-9H-purineAromatic Amine, TMSCln-BuOH, 120°C2-(Aryl)-6-(3-hydroxypropylamino)-9H-purine77-84 arkat-usa.org
2-Amino-6-chloropurine ribosideAmines80°C, steel bomb2-Amino-6-(alkylamino)purine riboside- fiu.edu
2-Amino-6-chloropurine ribosideNaF-2-Amino-6-fluoropurine riboside- fiu.edu

Synthesis of Trisubstituted Purine Derivatives via Phosphorylation-Coupling Reactions

The synthesis of 2,6,9-trisubstituted purines is a major focus in the development of kinase inhibitors and other biologically active molecules. mdpi.comimtm.czrsc.orgnih.govnih.gov Starting from a 2,6-dihalo-9-methylpurine intermediate, sequential or one-pot reactions can be employed to introduce different substituents at the C2 and C6 positions.

While various cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig are commonly used to create C-C and C-N bonds at the C2 and C6 positions, phosphorylation-coupling reactions offer an alternative route for functionalization. avcr.cz These reactions involve the formation of a carbon-phosphorus bond. For instance, decarboxylative cross-coupling reactions can form P(O)-C bonds. nih.gov Transition-metal-free phosphorylation of alkenyl acids with P(O)H compounds has also been described. nih.gov

More directly related to purine chemistry, the functionalization of hydrophosphoryl compounds can be catalyzed by diselenides, enabling the phosphorylation of amines and alcohols under mild conditions. urfu.ru While not a direct C-C coupling to the purine ring, this methodology can be used to introduce phosphate-containing conjugates to the purine scaffold, for example, at the C2-amino group or at a substituent introduced at the C6 position. Ruthenium-catalyzed C-H phosphorylation has also been reported, offering a direct way to functionalize the purine core, though this is more commonly directed at the C8 position. researchgate.net The development of new kinase inhibitors has spurred the synthesis of 2,6,9-trisubstituted purines where phosphorylation of target proteins is the biological readout, and sometimes the synthetic strategy involves phosphorylated intermediates. researchgate.netchemrxiv.org

Exploration of Chemical Reactivity and Functionalization Pathways

The chemical reactivity of this compound derivatives is largely dictated by the nature of the substituents on the purine ring. The C2-amino group and the substituent at C6 are the primary sites for further chemical transformations.

Nucleophilic Substitution Reactions on Halogenated Purine Intermediates

As previously mentioned, halogenated purines are key intermediates for the synthesis of diverse derivatives. The nucleophilic aromatic substitution (SNAr) of a halogen, typically chlorine, at the C6 position of the this compound scaffold is a highly efficient and widely used reaction. The C6 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. arkat-usa.org

This differential reactivity allows for the selective introduction of a wide range of nucleophiles at C6. For example, starting with 2-amino-6-chloro-9-methyl-9H-purine, reaction with various amines, alkoxides, or thiolates will preferentially occur at the C6 position. The reaction conditions can be tuned to achieve high yields, often involving heating in a polar solvent like n-butanol or isopropanol, sometimes with the addition of a base like diisopropylethylamine (DIPEA) or an acid catalyst like trimethylsilyl (B98337) chloride (TMSCl) for amine nucleophiles. arkat-usa.orgkuleuven.be Microwave irradiation has also been shown to accelerate these substitution reactions. nih.gov

SubstrateNucleophileConditionsProductYield (%)Reference
2,6-DichloropurineCyclohexylaminePentanol, 70°C2-Chloro-6-(cyclohexylamino)-9H-purine76 arkat-usa.org
2,6-DichloropurinePropanolamine, DIPEAn-BuOH, 70°C2-Chloro-6-(3-hydroxypropylamino)-9H-purine64 arkat-usa.org
2-Amino-6-chloropurineMethanolic sodium methoxide-2-Amino-6-methoxypurine- fiu.edu
2-Amino-6-chloropurineVarious aminesn-BuOH, Δ2-Amino-6-(substituted amino)purine- nih.gov

Reactions at the C2-Amino Group for Conjugate Formation

The exocyclic amino group at the C2 position of this compound provides a valuable site for the attachment of various molecular entities to form conjugates. These reactions are typically performed after the desired functionalization at the C6 position.

Amide bond formation is a common strategy for creating conjugates at the C2-amino group. This can be achieved by reacting the C2-amino group with an activated carboxylic acid, such as an acid chloride or an anhydride, or by using standard peptide coupling reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). acs.org

Another approach involves the C2-amino group acting as a nucleophile in substitution or cross-coupling reactions. For instance, in a 2-fluoro-purine derivative, the C2-amino group can be introduced by reaction with ammonia (B1221849) or a primary amine. nih.gov Furthermore, the C2-amino group can direct C-H activation at adjacent positions on the purine ring or on a C6-aryl substituent, although this can sometimes be inhibited by the amino group itself. mdpi.com

The synthesis of purine conjugates with amino acids or peptides has been explored, often involving the nucleophilic substitution of a C6-chloro group with an amino acid ester, followed by further modifications. nih.gov These strategies allow for the creation of hybrid molecules that combine the structural features of purines with those of peptides or other biomolecules, opening avenues for the development of novel therapeutic agents and biological probes. urfu.ru

Cycloaddition and Annulation Reactions on the Purine Heterocycle

Cycloaddition and annulation reactions represent powerful strategies for the construction of complex fused heterocyclic systems from purine precursors. These reactions, particularly 1,3-dipolar cycloadditions, have been effectively employed to introduce novel ring systems onto the purine scaffold, leading to the synthesis of diverse derivatives with potential biological activities.

A notable application of this methodology involves the 1,3-dipolar cycloaddition of nitrile imines with 9-allyl-6-chloro-9H-purine. tandfonline.com This reaction proceeds by the in situ generation of nitrile imines from corresponding hydrazones or hydrazonoyl chlorides. The subsequent cycloaddition to the allyl group at the N9 position of the purine core leads to the formation of pyrazole (B372694) or pyrazoline-containing purine derivatives. tandfonline.com For instance, the reaction of 9-allyl-6-chloro-9H-purine with nitrile imines, prepared from hydrazones using N-bromosuccinimide (NBS) and triethylamine (B128534) (Et3N) under microwave irradiation or from hydrazonoyl chlorides with Et3N under reflux, yields 9-substituted (pyrazol-5-yl)methyl- or (2-pyrazolin-5-yl)methyl-9H-purines. tandfonline.com These modified purines can be further functionalized, for example, through amination reactions at the C6 position. tandfonline.com

Similarly, 1,3-dipolar cycloaddition reactions have been utilized to synthesize isoxazoline (B3343090) and isoxazole-functionalized purines. Nitrile oxides, generated in situ from (purin-9-yl)acetaldehyde oximes, react with various dipolarophiles such as allyloxycoumarins to yield 3,5-disubstituted isoxazolines. nih.gov In a specific example, (purin-9-yl)acetaldehyde oximes react with coumarinyl acrylates in the presence of a catalyst to form complex hybrid molecules containing purine, coumarin, and isoxazoline or isoxazole (B147169) moieties. nih.govmdpi.com

Annulation reactions starting from substituted imidazole (B134444) precursors also provide a direct route to purine derivatives. A versatile strategy involves the annulation of 5-aminoimidazole-4-carbonitriles to construct the pyrimidine (B1678525) ring of the purine system. researchgate.net This approach allows for the synthesis of a variety of 8,9-disubstituted purines in one or two steps with moderate to good yields. researchgate.net For example, reaction of these imidazole precursors with formic acid, urea, or guanidine (B92328) carbonate can lead to the formation of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones, 6-amino-8,9-disubstituted-3,9-dihydro-2H-purin-2-ones, and 8,9-disubstituted-3,9-dihydro-2H-purin-2,6-diamines, respectively. researchgate.net This method offers a high degree of flexibility for introducing substituents at the C8 and N9 positions of the purine core. nih.gov

The following table summarizes representative cycloaddition and annulation reactions involving purine derivatives:

Starting Material(s)Reagents/ConditionsProduct TypeReference
9-Allyl-6-chloro-9H-purine, HydrazoneNBS, Et3N, MW9-[(Pyrazol-5-yl)methyl]-9H-purine tandfonline.com
9-Allyl-6-chloro-9H-purine, Hydrazonoyl chlorideEt3N, Reflux9-[(2-Pyrazolin-5-yl)methyl]-9H-purine tandfonline.com
(Purin-9-yl)acetaldehyde oxime, AlkenyloxycoumarinNCS, Et3N3,5-Disubstituted Isoxazoline nih.gov
5-Aminoimidazole-4-carbonitrileFormic Acid8,9-Disubstituted-6,9-dihydro-1H-purin-6-one researchgate.net
5-Aminoimidazole-4-carbonitrileUrea6-Amino-8,9-disubstituted-3,9-dihydro-2H-purin-2-one researchgate.net
5-Aminoimidazole-4-carbonitrileGuanidine Carbonate8,9-Disubstituted-3,9-dihydro-2H-purin-2,6-diamine researchgate.net

Isomeric Considerations in Synthesis: N7 vs. N9 Methylation and Regiochemical Control

The alkylation of purines, including methylation, is often complicated by the presence of multiple reactive nitrogen atoms, primarily N7 and N9 of the imidazole ring. This can lead to the formation of a mixture of regioisomers, with the N9-alkylated product typically being the major isomer, though significant amounts of the N7 isomer are often observed. researchgate.net The regioselectivity of methylation is influenced by a combination of electronic and steric factors.

Theoretical studies, including calculations of Fukui functions and molecular orbital coefficients, suggest that the N7 atom is inherently more nucleophilic than the N9 atom in adenine (B156593) anion derivatives. researchgate.netresearchgate.net However, in practice, the N9 position is often preferentially alkylated. This preference can be attributed to steric hindrance around the N7 position, which can be influenced by substituents on the purine ring.

Several strategies have been developed to achieve regiochemical control during the alkylation of purines. One approach involves the use of protecting groups. For instance, a tetramethylsuccinimide (B48748) group attached to the exocyclic amine of 6-aminopurine derivatives can sterically block the N7 nitrogen, directing glycosylation and potentially other alkylations to the N9 position with high regioselectivity. researchgate.net

Another strategy to achieve regiospecific N9 alkylation involves the introduction of a bulky substituent at the C6 position of the purine. 6-(Azolyl)purine derivatives, where the azole ring is coplanar with the purine ring, can position a C-H bond of the azole directly over the N7 atom of the purine. researchgate.net This steric shielding effectively prevents alkylating agents from accessing the N7 position, leading to exclusive formation of the N9-alkylated product. researchgate.net For example, treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with sodium hydride followed by ethyl iodide resulted in the exclusive formation of the N9-ethylpurine. researchgate.net

The choice of reaction conditions, including the base and solvent, can also influence the N9/N7 isomeric ratio. While alkylation under basic conditions often yields a mixture of isomers, optimization of these conditions can favor the desired N9 product. researchgate.net For example, the use of tetrabutylammonium hydroxide (B78521) as the base has been shown to provide good regioselectivity for N9 alkylation in some cases. researchgate.net

In the context of enzymatic synthesis, the choice of enzyme can also dictate the site of modification. For example, different forms of purine nucleoside phosphorylase (PNP) exhibit distinct regioselectivities in the ribosylation of 8-azapurines. Wild-type calf PNP can ribosylate at N7 and N8, a mutated form can target N7 and N9, and the bacterial (E. coli) enzyme can ribosylate at N9 and N8. nih.gov

The following table highlights key factors influencing the regioselectivity of purine alkylation:

FactorInfluence on RegioselectivityExampleReference
Steric Hindrance Bulky substituents at C6 can block N7, favoring N9 alkylation.6-(Azolyl)purines show high N9 selectivity. researchgate.net
Protecting Groups Directing groups can sterically shield one nitrogen atom.Tetramethylsuccinimide protection of exocyclic amine favors N9 glycosylation. researchgate.net
Electronic Effects The inherent nucleophilicity of N7 is higher than N9 in the anion.Supported by Fukui function and molecular orbital coefficient calculations. researchgate.netresearchgate.net
Reaction Conditions The choice of base and solvent can alter the N9/N7 ratio.Tetrabutylammonium hydroxide can promote N9 selectivity. researchgate.net
Enzymatic Catalysis Different enzymes can exhibit distinct regioselectivities.Various PNPs show different ribosylation patterns on 8-azapurines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformation Analysis (¹H, ¹³C, 2D NMR)

In a typical ¹H NMR spectrum of a 9-methylpurine derivative, the methyl group protons at the N9 position exhibit a characteristic singlet signal. For the related compound, 2-Amino-6-chloro-9-methyl-9H-purine, this signal appears at approximately 3.62 ppm. clockss.org The proton attached to the C8 carbon of the purine ring also gives a distinct singlet, typically further downfield around 8.06 ppm. clockss.org The protons of the exocyclic amino group at the C2 position often appear as a broad singlet, as seen at 6.88 ppm in the 2-amino-6-chloro derivative. clockss.org

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. For 2-Amino-6-chloro-9-methyl-9H-purine, the N9-methyl carbon resonates at approximately 29.8 ppm. clockss.org The carbons of the purine ring appear at distinct chemical shifts, for example: C5 at 123.6 ppm, C8 at 144.1 ppm, C2 at 149.5 ppm, C4 at 154.8 ppm, and C6 at 160.1 ppm. clockss.org

Advanced 2D NMR techniques, such as HMQC and HMBC, are often employed to unambiguously assign proton and carbon signals, especially in more complex derivatives. Furthermore, studies on related N-methoxy-9-methyl-9H-purin-6-amines have utilized ¹H, ¹³C, and ¹⁵N NMR to identify and quantify amino/imino tautomers, demonstrating the power of multinuclear NMR in understanding the subtle structural dynamics of purine systems. researchgate.netiupac.org

¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Amino-6-chloro-9-methyl-9H-purine in DMSO-d₆ clockss.org
Assignment¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
N⁹-CH₃3.62 (s, 3H)29.8
NH₂6.88 (br s, 2H)-
H-88.06 (s, 1H)144.1
C-2-149.5
C-4-154.8
C-5-123.6
C-6-160.1

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Mode Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. For purine derivatives, these methods are particularly useful for confirming the presence of the amino group and characterizing the vibrations of the heterocyclic ring system.

The IR spectrum of a related derivative, 6-chloro-9-(4-methoxybenzyl)-9H-purin-2-amine, shows characteristic absorption bands for the N-H stretching vibrations of the primary amine at 3440 and 3208 cm⁻¹. rsc.org The region between 1500 and 1750 cm⁻¹ is typically rich with signals corresponding to the C=C and C=N double bond stretching vibrations within the purine ring, as well as the NH₂ scissoring vibration. rsc.orgthieme-connect.de For the aforementioned derivative, prominent bands are observed at 1614 and 1560 cm⁻¹. rsc.org Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aids in the precise assignment of the experimental bands observed in FT-IR and FT-Raman spectra. ripublication.com

Selected FT-IR Absorption Bands (cm⁻¹) for 6-chloro-9-(4-methoxybenzyl)-9H-purin-2-amine rsc.org
Frequency (cm⁻¹)Assignment
3440, 3208N-H stretching (amine)
1614C=N/C=C stretching, NH₂ scissoring
1560C=N/C=C stretching (purine ring)
1514Aromatic ring stretching
1244C-O stretching (ether)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable information about its chromophoric system. The purine ring system of this compound is a strong chromophore, and its UV-Vis spectrum is characterized by intense π→π* transitions.

Studies on 2-amino-9-methylpurine (2A9MP) have explored its excited state properties in detail. nih.govdatapdf.com In relatively non-polar solvents, the lowest-energy absorption band is found at approximately 302 nm (4.11 eV). icm.edu.pl This absorption corresponds to the lowest energy optically allowed transition. nih.gov The fluorescence emission for this compound occurs at around 355 nm (3.59 eV). icm.edu.pl The analysis of solvatochromic shifts—changes in absorption and emission maxima with solvent polarity—reveals information about the change in the molecule's dipole moment upon electronic excitation. icm.edu.plresearchgate.net For 2-amino-9-methylpurine, the permanent molecular dipole increases upon excitation, which is a key factor in understanding its photophysical behavior and its use as a fluorescent probe. researchgate.net

Spectroscopic Data for 2-amino-9-methylpurine (2A9MP) in Non-Polar Solvents icm.edu.pl
ParameterWavelength (nm)Energy (eV)
Absorption Maximum (λmax)~302~4.11
Fluorescence Emission Maximum~355~3.59

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This precision allows for the unambiguous determination of the molecular formula.

For example, the related compound 6-chloro-9-(4-methoxybenzyl)-9H-purin-2-amine was analyzed by HRMS. The experimentally observed m/z for the protonated molecule [M+H]⁺ was 290.0808, which is in excellent agreement with the calculated value of 290.0803 for the formula C₁₃H₁₃ClN₅O. rsc.org This level of accuracy definitively confirms the elemental composition. In addition to providing the molecular formula, mass spectrometry techniques like Electron Ionization (EI) can induce fragmentation of the molecule. The resulting fragmentation pattern offers structural clues that corroborate the proposed structure. For instance, the EI mass spectrum of 2-Amino-6-chloro-9-methyl-9H-purine shows the molecular ion peak (M⁺) at m/z 183/185 (due to the isotopes of chlorine) and a significant fragment at m/z 148, corresponding to the loss of the chlorine atom. clockss.org

HRMS Data for a this compound Derivative rsc.org
CompoundFormulaIonCalculated m/zFound m/z
6-chloro-9-(4-methoxybenzyl)-9H-purin-2-amineC₁₃H₁₃ClN₅O[M+H]⁺290.0803290.0808

X-ray Diffraction Crystallography for Absolute Stereochemistry, Bond Geometries, and Solid-State Packing of Derivatives

While obtaining a suitable single crystal of the parent compound this compound can be challenging, X-ray diffraction analysis of its derivatives provides the most definitive structural information. evitachem.com This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional coordinates of every atom.

From this data, exact bond lengths, bond angles, and torsional angles can be determined, confirming the planarity of the purine ring and the geometry of its substituents. For chiral derivatives, X-ray crystallography can establish the absolute stereochemistry. Furthermore, the crystal structure reveals how molecules pack in the solid state, detailing intermolecular interactions such as hydrogen bonds and π-π stacking. evitachem.com For instance, crystallographic studies on related purine derivatives confirm the hydrogen bonding patterns between the exocyclic amino group and acceptor atoms on adjacent molecules, which governs the supramolecular architecture. Analysis of compounds like 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine provides a template for understanding the solid-state conformation and packing of substituted purine cores. iucr.org

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For purine derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. rjptonline.orgripublication.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and charge transfer characteristics of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. mazums.ac.ir

Table 1: Calculated Frontier Molecular Orbital Energies (eV) and Energy Gap (ΔE) for Representative Purine Derivatives (DFT/B3LYP/6-311G(d,p))
CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)
9H-Purine-6.58-1.365.22
2-Methyl-9H-purine-6.35-1.225.13
6-Methyl-9H-purine-6.28-1.195.09

Data in this table is based on calculations for related purine derivatives to illustrate the application of HOMO-LUMO analysis and may not represent the exact values for this compound. rjptonline.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization, hyperconjugative interactions, and the transfer of electron density from occupied to unoccupied orbitals. uni-muenchen.dedergipark.org.trresearchgate.net This analysis provides a detailed picture of the Lewis-like chemical bonding and the stabilizing effects of electron delocalization.

Table 2: Representative NBO Analysis Data for Intramolecular Interactions in a Substituted Purine Scaffold
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1σ(C2-N3)5.8
LP(1) N3σ(C2-N1)7.2
LP(1) N7σ(C5-C8)4.5
LP(1) N9σ(C4-N3)6.1

This table presents hypothetical yet representative data based on NBO analyses of purine-like structures to illustrate the concept. The actual values for this compound may differ.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. actascientific.combohrium.com The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

For purine derivatives, the MEP map highlights the electronegative nitrogen atoms of the purine ring and the exocyclic amino group as regions of negative potential, making them potential sites for hydrogen bonding and interactions with electrophiles. amazonaws.comsci-hub.se Conversely, the hydrogen atoms of the amino group and the purine ring exhibit positive potential. The MEP map for this compound would be expected to show a significant negative potential around the N1, N3, and N7 atoms of the purine ring and the nitrogen of the 2-amino group, which are key sites for intermolecular interactions.

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.netacs.orgsemanticscholar.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding free energy, and the most favorable binding pose of a ligand within the active site of a target protein. Purine derivatives, including those with the 9-methyl-9H-purine scaffold, have been docked into the active sites of various enzymes, such as protein kinases and phosphodiesterases, to evaluate their inhibitory potential. mdpi.comresearchgate.netacs.org For instance, derivatives of 9H-purine have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, with docking studies revealing key interactions within the ATP-binding site. researchgate.net

Table 3: Illustrative Molecular Docking Results of a Purine Derivative with a Protein Kinase
Target ProteinLigandDocking Score (kcal/mol)Predicted Binding Affinity (Ki)
Protein Kinase AThis compound Analog-8.5~150 nM
Phosphodiesterase 5This compound Analog-7.9~500 nM

The data in this table is illustrative and based on typical docking results for purine analogs. Actual values are dependent on the specific ligand, protein target, and docking software used.

A crucial outcome of molecular docking is the identification of the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonding: The hydrogen bond donor and acceptor sites on the ligand and protein are critical for molecular recognition. In the case of this compound, the amino group and the ring nitrogens can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic Contacts: Interactions between nonpolar regions of the ligand and hydrophobic residues in the protein's active site contribute significantly to binding affinity.

Pi-Stacking: The aromatic purine ring can engage in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket.

Docking studies of purine-based inhibitors with protein kinases often reveal a conserved binding mode where the purine scaffold forms hydrogen bonds with the hinge region of the kinase domain. For example, the N1 atom and the exocyclic amino group of a 2-aminopurine derivative might form hydrogen bonds with the backbone amide and carbonyl groups of specific amino acid residues in the hinge region of a kinase. researchgate.net

Table 4: Key Intermolecular Interactions Identified from a Representative Molecular Docking Simulation of a this compound Analog with a Protein Kinase
Ligand Atom/GroupProtein ResidueInteraction TypeDistance (Å)
Amino Group (H-donor)Glu81 (Backbone C=O)Hydrogen Bond2.1
N1 (H-acceptor)Val83 (Backbone N-H)Hydrogen Bond2.9
Purine RingPhe148Pi-Stacking3.5
Methyl GroupLeu135, Val34HydrophobicN/A

This table provides an example of the types of interactions and their typical distances observed in docking studies of purine analogs with protein kinases.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Changes and Binding Stability

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound and its derivatives, MD simulations provide critical insights into their dynamic nature, conformational flexibility, and stability when interacting with biological targets such as protein kinases. acs.orgresearchgate.net This method models the physical movements of atoms and molecules, allowing researchers to understand complex biological processes at an atomic level that are often inaccessible by experimental techniques alone.

The primary application of MD simulations for this class of compounds is to investigate their binding mechanism to a target protein. acs.org The process involves creating a virtual model of the protein-ligand complex, solvating it in a water box with appropriate ions to mimic physiological conditions, and then calculating the trajectory of every atom over a set period, often ranging from nanoseconds to microseconds. acs.org Analysis of these trajectories reveals the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes that both the ligand and the protein undergo. nih.gov

For instance, in studies of purine-based inhibitors targeting cyclin-dependent kinases (CDKs), MD simulations have been used to confirm the stability of the inhibitor within the ATP-binding pocket. nih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that anchor the inhibitor to the enzyme. The simulation can also highlight the dynamic behavior of flexible loops within the protein, such as the glycine-rich loop in many kinases, showing how they move and adapt to accommodate the bound ligand. vulcanchem.com Such conformational rearrangements can be essential for the inhibitor's efficacy. nih.gov

The stability of the interaction over the course of the simulation is a key indicator of the ligand's potential as a drug candidate. By tracking metrics like the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, researchers can quantify binding stability. A stable binding mode is characterized by low RMSD values, suggesting the ligand remains securely in the binding pocket. Conversely, high fluctuations might indicate an unstable interaction.

Table 1: Illustrative MD Simulation Analysis for a this compound Derivative Targeting a Protein Kinase This table is a representative example of typical data derived from MD simulation analysis and is for illustrative purposes.

Parameter Analyzed Result Interpretation
Simulation Time 200 ns Provides a sufficient timescale to assess the stability of the ligand-protein complex.
RMSD of Ligand 1.5 ± 0.3 Å Low deviation indicates a stable binding pose of the derivative within the active site.
Key H-Bonding Residues Asp145, Gln131 Highlights the critical anchor points responsible for the specific binding of the ligand.
Key Hydrophobic Contacts Val23, Ala45, Leu134 Shows the contribution of non-polar interactions to the overall binding affinity.
Protein Conformational Change Glycine-rich loop shifts by ~2 Å Demonstrates an "induced-fit" mechanism where the protein adapts to the ligand. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. core.ac.uk For derivatives of this compound, QSAR is an invaluable tool in drug discovery, enabling the prediction of the biological activity of novel, yet-to-be-synthesized analogues and guiding the optimization of lead compounds. imtm.czresearchgate.net

The QSAR process begins with a dataset of purine derivatives for which the biological activity, such as the half-maximal inhibitory concentration (IC₅₀), has been experimentally determined against a specific target. nih.gov For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including steric (size and shape), electronic (charge distribution), and hydrophobic features.

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical model is generated that links the descriptors to the observed activity. core.ac.uk A robust and predictive QSAR model can then be used to screen a virtual library of new derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. nih.gov

For example, a 3D-QSAR study on 9H-purine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors developed a highly predictive Comparative Molecular Similarity Indices Analysis (CoMSIA) model. researchgate.net This model successfully identified the key structural features that govern inhibitory activity. The contour maps generated from the model indicated that specific substitutions at positions 8 and 9 of the purine ring could enhance or diminish activity, providing a clear roadmap for designing more potent inhibitors. researchgate.net The statistical quality of a QSAR model is crucial for its predictive power, and it is validated using several metrics.

Table 2: Statistical Validation Parameters for a 3D-QSAR (CoMSIA) Model of 9H-Purine Derivatives as EGFR Inhibitors

Statistical Parameter Value Description
Q² (Cross-validated R²) 0.685 Indicates good internal predictive ability of the model.
R² (Non-cross-validated R²) 0.901 Shows a strong correlation between the predicted and actual activity for the training set.
R²_test (External validation) 0.940 Demonstrates excellent predictive power for an external set of compounds not used in model generation.
F-statistic 100.9 A high value indicating the statistical significance of the model.
Standard Error of Estimate (SEE) 0.165 A low value indicating high accuracy of the predicted values.

Data sourced from a study on 9H-purine derivatives as EGFR inhibitors. researchgate.net

Such models have been instrumental in understanding the structure-activity relationships of 2,6,9-trisubstituted purines. imtm.cz Studies have revealed that for certain cancer cell lines, steric properties contribute more significantly to cytotoxicity than electronic properties. It was found that incorporating an arylpiperazinyl system at position 6 of the purine ring was beneficial for activity, whereas bulky substituents at position C-2 were unfavorable. imtm.cz This type of detailed structural insight is precisely what QSAR modeling aims to provide, accelerating the development of optimized derivatives of this compound for various therapeutic applications.

Investigation of Purine Nucleoside Phosphorylase (PNP) Inhibition by this compound Analogs

While direct studies on this compound analogs as Purine Nucleoside Phosphorylase (PNP) inhibitors are not extensively documented, research into structurally related purine analogs, particularly 9-deazapurine derivatives, provides valuable insights into potential inhibitory mechanisms and structure-activity relationships.

Kinetic Characterization of Inhibitory Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive, Mixed-Type)

Studies on families of structurally related purine analogs, such as 9-(arylmethyl) derivatives of 9-deazaguanine, have identified them as potent, competitive inhibitors of PNP. nih.govacs.org This mode of inhibition suggests that these compounds bind to the same active site as the natural substrate, directly competing with it and preventing the enzymatic reaction from occurring. The determination of inhibition constants (Kᵢ) for these related compounds has been established through kinetic analyses using substrates like inosine (B1671953). acs.orgnih.gov For many of these competitive inhibitors, the Kᵢ values were found to be in the nanomolar range, indicating high-affinity binding to the enzyme's active site. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized PNP Inhibitory Potency and Selectivity

Structure-activity relationship (SAR) studies on related 9-deazapurine scaffolds have been crucial in identifying key structural features that govern inhibitory potency. For 9-(arylmethyl)-9-deazapurines, the nature of the substituent on the 9-position aryl group significantly influences activity. The design process for these inhibitors often utilizes the three-dimensional structure of the enzyme to guide the synthetic efforts. nih.gov

Key findings from these SAR studies include:

Arylmethyl Group: The presence of a 9-arylmethyl substituent is a critical feature for potent inhibition. acs.orgacs.org

Substitution on the Aryl Ring: The potency of these inhibitors can be fine-tuned by substitutions on the benzyl (B1604629) ring at the 9-position. For instance, the compound 9-(3,4-dichlorobenzyl)-9-deazaguanine was identified as a particularly potent inhibitor, with an IC₅₀ value of 17 nM. nih.gov X-ray analysis revealed that the aryl groups play a crucial role in the binding interaction within the active site of PNP. nih.gov

These findings on 9-deazapurine analogs suggest that modifications at the N9 position of the purine ring are critical for potent PNP inhibition and provide a foundational framework for the potential future design of this compound derivatives targeting this enzyme.

Modulation of Protein Kinase Activity by this compound Derivatives

Derivatives of the 9H-purin-2-amine scaffold have been investigated as modulators of several protein kinases critical to cellular signaling pathways. These studies have focused on enzymes such as Epidermal Growth Factor Receptor (EGFR), Src Tyrosine Kinase, and Heat Shock Protein 90 (Hsp90).

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (Mutant vs. Wild-Type Selectivity)

A series of N,9-diphenyl-9H-purin-2-amine analogs were initially designed as potential inhibitors of the EGFR T790M mutant, but these compounds ultimately demonstrated weak activity against this target. nih.gov

More successful outcomes were achieved with a different class of derivatives: 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purines. nih.govresearchgate.net These compounds were synthesized and evaluated as EGFR inhibitors, with several showing potent activity, particularly against mutant forms of the enzyme. For example, compound C9 from this series showed an IC₅₀ of 1.9 nM against the EGFRL858R mutant and significantly inhibited EGFR phosphorylation in cellular assays. nih.gov Another derivative, compound C12 , displayed moderate inhibitory activity against the triple-mutant EGFRL858R/T790M/C797S (IC₅₀ = 114 nM), suggesting a potential avenue for developing fourth-generation EGFR inhibitors. nih.govresearchgate.net

CompoundTarget Cell Line/EnzymeIC₅₀ (nM)
Compound C9HCC827 Cell Line29.4
EGFRL858R1.9
Compound C12EGFRL858R/T790M/C797S114

Src Tyrosine Kinase Inhibition

A novel series of potent dual Src/Abl kinase inhibitors based on a 9-(arenethenyl)purine core has been identified. nih.govacs.org Unlike many kinase inhibitors that target the active enzyme conformation, these compounds were designed to bind to the inactive, "DFG-out" conformation of both kinases. acs.org

Extensive SAR studies were conducted on this series:

Linker Optimization: The rigidity of the linker at the N9 position was found to be important. A more rigid double bond in the linker led to higher potency compared to a reduced, more flexible single bond. acs.org The nature of amide and ureido linkages connecting aryl rings at the N9 position also impacted potency, with a "nilotinib-like" amide linkage proving slightly more potent than an "imatinib-like" one. acs.org

Aryl Ring Substitution: On the pendent B-ring designed to fit into the DFG binding pocket, hydrophobic substituents were explored. A tert-butyl group maintained potency relative to the parent compound, while an isopropyl group led to a 3-6 fold decrease in activity. acs.org Simple halogenation at the ortho or para positions slightly reduced potency. acs.org

These studies led to the discovery of inhibitors with low nanomolar IC₅₀ values against Src kinase. acs.org

CompoundSrc Kinase IC₅₀ (nM)Abl Kinase IC₅₀ (nM)
3a (Prototype)5225
9a2011
9d1925
9e11070

Heat Shock Protein 90 (Hsp90) Inhibition

The purine scaffold is a well-established core for the development of Hsp90 inhibitors that bind to the N-terminal ATP pocket. A specific class of purine Hsp90 inhibitors was developed by shifting an aryl substituent to the 9-position and moving the amino group from the C6 to the C2 position, creating a 2-amino-9-aryl-purine scaffold. nih.gov

SAR studies on various purine-scaffold Hsp90 inhibitors have provided key insights:

N9-Chain: Investigations into variations of the N9-alkyl chain showed a preference for chains where the first two to three carbons are unbranched. Any substitution on the first carbon of the chain resulted in a loss of activity. nih.gov

Linker Atom: While replacing the linker atom between the purine core and an aryl moiety at the C8 position with nitrogen or oxygen diminished activity, a sulfur atom was well-tolerated, leading to potent 8-arylsulfanyladenine derivatives. nih.gov

Substitution at C2: The effect of substitutions at the C2 position of the purine ring has also been explored as part of broader SAR investigations into this class of inhibitors. nih.gov

Researchers have also designed N7/N9-substituted purines to probe the hydrophobic binding pocket of Hsp90, leading to the identification of isoxazole-containing derivatives with potent Hsp90α inhibitory activity. nih.gov

CompoundHsp90α IC₅₀ (µM)
Isoxazole derivative 6b1.76
Isoxazole derivative 6c0.203
Six-membered derivative 141.00

Never in Mitosis Gene A (Nek2) Kinase Inhibition and Irreversible Binding Mechanisms

The this compound scaffold has been investigated as a foundation for inhibitors of Never in Mitosis Gene A (Nek2) kinase, a serine/threonine protein kinase that is overexpressed in many human cancers. nih.gov Structure-guided design has shown that the purine core binds to the kinase hinge region of Nek2 through a critical hydrogen bonding triplet. nih.gov Studies on related purine-based inhibitors indicate that alkylation at the N9 position, creating the 9-methyl derivative, can influence binding and activity. nih.gov

In the context of irreversible inhibition, research has focused on derivatives containing a reactive ethynyl (B1212043) group. These compounds act as Michael acceptors, targeting a key cysteine residue (Cys22) near the Nek2 catalytic site. nih.gov A comparative study of isomeric compounds, including 2-(3-((6-ethynyl-9-methyl-9H-purin-2-yl)amino)phenyl)acetamide, revealed that the N9-methyl isomer was approximately five-fold less reactive than its corresponding N7-methyl counterpart. nih.gov This difference in reactivity is attributed to a "buttressing effect" in the N7-methyl isomer, which displaces the ethynyl group and increases its accessibility for thiol addition, a mechanism modeled using N-acetylcysteine methyl ester. nih.gov Crystal structure analysis showed a standard sp2 bond angle of 120° in the N9-methyl isomer, unlike the distorted 124° angle in the more reactive N7 isomer. nih.gov This demonstrates that while the 9-methyl-purine scaffold can be used for irreversible inhibition, its specific isomeric form is a critical determinant of its binding kinetics and inhibitory potential.

Phosphatidylinositol 3-Kinase Delta (PI3Kδ) Activity Modulation

The purine scaffold is a key structural feature in the design of inhibitors for Phosphatidylinositol 3-Kinase Delta (PI3Kδ), an enzyme implicated in inflammatory responses and B-cell malignancies. nih.govresearchgate.net While many potent PI3Kδ inhibitors are based on the 9H-purine structure, the introduction of a methyl group at the N9 position has been explored to modulate activity and selectivity. nih.govnih.gov

The development of specific PI3K isoform inhibitors aims to provide targeted therapy with fewer adverse effects than pan-PI3K inhibitors. nih.gov In this pursuit, derivatives of 9-methyl-purine have been synthesized and evaluated. For instance, the compound 4-(Chloromethyl)-N-(3-(9-methyl-6-morpholino-9H-purin-2-yl)phenyl)benzamide was synthesized as part of a library of potential PI3K inhibitors, demonstrating the utility of the 9-methyl-purine core in generating novel modulators of this important enzyme family. nih.gov The precise modulation of PI3Kδ activity by these derivatives is dependent on the other substitutions on the purine ring, which influence the compound's interaction with the ATP-binding pocket of the enzyme. researchgate.net

Molecular and Cellular Pharmacology

Interactions with Adenosine (B11128) Receptors (ARs) and Associated Signaling Pathways

Derivatives of 9-methyl-purine have been synthesized and evaluated for their activity as antagonists at human adenosine receptors (A1, A2A, A2B, and A3). nih.gov Structure-activity relationship (SAR) studies on a series of 2-aryl-6-morpholinopurine derivatives revealed a general trend: 9-methylpurine (B1201685) derivatives were typically less potent but more selective compared to their 9H-purine counterparts. nih.gov This suggests that the methyl group at the N9 position plays a significant role in fine-tuning the affinity and selectivity profile of these compounds for the different adenosine receptor subtypes. nih.gov

A2A Adenosine Receptor Antagonism and its Effect on cAMP/PKA/CREB Pathway

The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). nih.govwikipedia.org This elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), modulating the transcription of downstream genes. Antagonists of the A2A receptor block this signaling cascade. By preventing adenosine from binding, A2A antagonists inhibit the production of cAMP. wikipedia.orgacs.org Consequently, the downstream activation of the PKA/CREB pathway is suppressed. The development of selective A2A antagonists based on the purine (B94841) scaffold is a key area of research for conditions such as Parkinson's disease. wikipedia.orgnih.gov The strategic substitution at the N9 position of the purine ring, including methylation, is a critical element in developing potent and selective A2A antagonists. nih.gov

In Vitro Assays for Antiproliferative and Enzyme-Inhibitory Effects on Relevant Cell Lines

Derivatives of 9-Methyl-9H-purin-2-amine have demonstrated significant antiproliferative and enzyme-inhibitory effects in various cancer cell lines. A series of N,9-diphenyl-9H-purin-2-amine derivatives were identified as highly potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways that is deregulated in numerous B-cell cancers. nih.gov

One of the most effective compounds, inhibitor 10j , displayed IC50 values for BTK kinase inhibition comparable to established reference compounds. nih.gov In cellular assays, compound 10j effectively suppressed the proliferation of B-cell leukemia cell lines that express high levels of BTK. nih.gov

Antiproliferative Activity of Compound 10j
Cell LineCancer TypeIC50 (μM)
RamosB-cell Leukemia7.75
RajiB-cell Leukemia12.6

These findings, derived from CCK-8 and apoptosis assays, indicate that N,9-diphenyl-9H-purin-2-amine derivatives can serve as valuable molecules for further development in leukemia research. nih.gov

Elucidation of Enzyme Inhibition Mechanisms through Kinetic and Biophysical Approaches

Understanding the mechanism of enzyme inhibition is crucial for drug design and development. For purine-based inhibitors like derivatives of this compound, kinetic and biophysical studies are employed to determine their mode of action. khanacademy.orgamericanpeptidesociety.org

Many purine derivatives are designed as ATP-competitive inhibitors, meaning they compete with ATP for binding to the active site of a kinase. nih.gov This mechanism is typically identified through kinetic assays that measure the reaction rate at various substrate concentrations. In competitive inhibition, the presence of the inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum reaction velocity (Vmax) remains unchanged. americanpeptidesociety.orglibretexts.org This pattern can be visualized using Lineweaver-Burk plots. khanacademy.org

In addition to reversible competitive inhibition, purine scaffolds can be modified to act as irreversible inhibitors. This is achieved by incorporating a reactive group, such as an ethynyl (B1212043) moiety, which can form a covalent bond with a nucleophilic residue, often a cysteine, within the enzyme's active site. nih.gov This mechanism of irreversible inhibition is confirmed through biophysical techniques that can detect the covalent modification of the enzyme, as well as kinetic studies that show a time-dependent loss of enzyme activity that cannot be recovered by increasing the substrate concentration. nih.gov

An exploration into the mechanistic underpinnings of this compound and its analogs reveals a complex interplay with fundamental cellular processes. While research on this specific compound is nascent, the broader family of N9-methylated purines has been the subject of significant investigation, providing insights into their effects on metabolic pathways, cell cycle control, and molecular interactions. This article delves into the current understanding of how these compounds exert their biological effects at a cellular and biochemical level.

Mechanistic Research on Cellular and Biochemical Pathways

The substitution of a methyl group at the N9 position of the purine (B94841) ring can significantly alter the biological activity of the parent compound, influencing its interaction with cellular machinery.

Structure Activity Relationship Sar Generalizations and Design Principles

Comprehensive Analysis of Substituent Effects at C2, C6, and N9 Positions on Biological Efficacy and Selectivity

The biological activity of purine (B94841) derivatives is exquisitely sensitive to the nature and position of substituents on the core heterocycle. The C2, C6, and N9 positions are particularly critical for modulating interactions with biological targets, thereby influencing efficacy and selectivity.

C2 Position: The 2-amino group of the parent scaffold is a crucial feature, often acting as a key hydrogen bond donor. Modifications at this position can significantly alter binding affinity. For instance, in the development of antirhinovirus agents, the presence of the 2-amino group is a common feature, while further substitution on this amine can modulate activity.

C6 Position: The C6 position offers a prime vector for introducing a wide variety of substituents to probe interactions with the target protein. Nucleophilic aromatic substitution at C6 is a common synthetic strategy. nih.gov Studies on 6,9-disubstituted and 2,6,9-trisubstituted purines have shown that introducing bulky or lipophilic groups, such as adamantylated aromatic amines, can lead to potent antiproliferative activity. nih.gov For example, compounds with chlorine at C2 and a para-substituted aromatic ring at C6 have demonstrated high efficacy. nih.gov The nature of the linker between the purine core and the C6 substituent also plays a significant role.

N9 Position: The N9 position is frequently modified to influence solubility, metabolic stability, and interactions with the target. The methyl group in 9-Methyl-9H-purin-2-amine provides a simple alkyl substitution. However, varying this substituent can have profound effects. For example, replacing the methyl group with larger or more complex moieties like a 4-methylbenzyl group has been explored in the development of antirhinovirus compounds. acs.org In other contexts, attaching sugar moieties (ribonucleosides) to the N9 position is a classic strategy to create antiviral and antitumor agents. nih.gov The choice of the N9 substituent can also direct the molecule to specific binding pockets within a target enzyme or receptor.

The interplay between substituents at these three positions is complex and often non-additive. Optimization of a lead compound typically involves creating a matrix of analogs with diverse functionalities at C2, C6, and N9 to map the chemical space and identify combinations that yield the desired biological profile.

Table 1: Influence of C6 Substituents on Antiproliferative Activity of 2-Chloro-9-ribosylpurine Analogs

Compound ID C6-Substituent Cell Line IC50 (µM)
20 1-Adamantyl-oxo-phenylamino MV4;11 < 20
24 1-Adamantyl-hydroxy-phenylamino MV4;11 < 20
23 1-Adamantyl-hydroxy-phenylamino (H at C2) MV4;11 < 20
18 Phenylamino MV4;11 > 20
21 4-Methylphenylamino MV4;11 > 20
22 4-Methoxyphenylamino MV4;11 > 20

Data synthesized from studies on adamantane-substituted purine nucleosides. nih.gov

Rational Design Strategies for Developing Potent and Selective Purine-Based Ligands

The development of novel purine-based ligands has increasingly moved from high-throughput screening to rational, structure-based design. nih.gov This approach leverages detailed knowledge of the target's three-dimensional structure to engineer molecules with enhanced potency and selectivity.

Key strategies include:

Structure-Based Drug Design (SBDD): When a crystal structure of the target protein (e.g., a kinase, a G-protein coupled receptor) is available, SBDD becomes a powerful tool. Molecular docking simulations can predict how different purine analogs will bind within the active site, allowing for the design of compounds with complementary shapes and electrostatic properties. nih.gov For example, the design of selective inhibitors for the Hsp90 paralog Grp94 was guided by crystal structures showing a unique cavity adjacent to the adenine (B156593) binding pocket, which could be exploited by modifying the purine scaffold. nih.gov

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on a set of known active ligands. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. New purine derivatives can then be designed to fit this pharmacophoric model.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound. The purine core itself can be considered a high-affinity fragment that can be elaborated upon at the C2, C6, and N9 positions to achieve high potency and selectivity.

Selectivity Enhancement: Achieving selectivity between closely related targets (e.g., different kinase isoforms or adenosine (B11128) receptor subtypes) is a major challenge. Rational design can address this by exploiting subtle differences in the amino acid residues of the binding sites. nih.govnih.gov Ligands can be designed to form specific interactions with unique residues in the target of interest while avoiding interactions with off-targets.

Correlation of Calculated Physicochemical Descriptors with In Vitro Biological Activity and Preclinical Pharmacokinetic Attributes

The success of a drug candidate depends not only on its in vitro potency but also on its pharmacokinetic (PK) profile, encompassing absorption, distribution, metabolism, and excretion (ADME). researchgate.net Computational models that correlate physicochemical descriptors with biological and PK properties are invaluable for prioritizing compounds for further development.

Lipophilicity (cLogP): This parameter describes the compound's partitioning between an octanol (B41247) and water phase and is a key indicator of its membrane permeability and potential for oral absorption. For purine analogs, a balance is crucial; while increased lipophilicity can improve cell penetration and potency, excessively high cLogP can lead to poor solubility, high plasma protein binding, and rapid metabolism.

Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms and is a good predictor of drug transport properties. Generally, compounds with a lower PSA (<140 Ų) are more likely to be cell-permeable and exhibit good oral bioavailability. nih.gov In a series of HCV inhibitors based on a 2-amino-pyrido[3,2-d]pyrimidine core (a purine isostere), it was found that compounds with high PSA (>160 Ų) were unlikely to show good bioavailability. nih.gov

Molecular Weight (MW): Adherence to guidelines like Lipinski's Rule of Five, which suggests an MW < 500 Da for oral bioavailability, is often considered in early-stage drug design.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs influences solubility and membrane permeability. Too many can lead to poor absorption.

Rotatable Bonds: The number of rotatable bonds is a measure of molecular flexibility. A high number of rotatable bonds (>10) can sometimes be correlated with lower oral bioavailability. nih.gov

By calculating these descriptors for a series of purine analogs and correlating them with experimental data, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed. These models help guide the design of new compounds with an optimal balance of potency, selectivity, and drug-like properties, increasing the probability of success in preclinical and clinical development.

Table 2: Physicochemical Properties and Their General Impact on Pharmacokinetics

Physicochemical Descriptor Favorable Range (General Guideline) Impact on Pharmacokinetics
cLogP 1 - 3 Affects solubility, absorption, plasma protein binding, metabolism
Molecular Weight (MW) < 500 Da Influences absorption and diffusion
Polar Surface Area (PSA) < 140 Ų Correlates with membrane permeability and oral bioavailability
Hydrogen Bond Donors < 5 Affects solubility and membrane permeability
Hydrogen Bond Acceptors < 10 Affects solubility and membrane permeability
Rotatable Bonds < 10 Influences conformational flexibility and bioavailability

These are general guidelines; optimal values can vary significantly depending on the specific target and compound series. nih.govnih.gov

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Separations (e.g., HPLC, Preparative Chromatography) for Compound Purification and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purification and quantitative analysis of 9-Methyl-9H-purin-2-amine. HPLC methods are widely used for the determination of amines and purine-related compounds in various matrices who.intunisi.itasianpubs.orgnih.gov.

For the quantitative analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. The separation is generally achieved on a C18 column, which separates compounds based on their hydrophobicity asianpubs.org. The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode to ensure the effective separation of the target compound from other sample components asianpubs.org. Detection is commonly performed using an ultraviolet (UV) detector, as purine (B94841) rings exhibit strong absorbance in the UV spectrum asianpubs.org. For enhanced sensitivity and selectivity, especially in complex biological samples, fluorescence detection can be utilized after pre-column derivatization with a suitable fluorescent tag who.int.

Preparative chromatography is an essential upscaling of analytical HPLC, designed to purify larger quantities of a compound. This technique is critical for obtaining pure this compound for subsequent biological assays and structural studies. The principles of separation remain the same as in analytical HPLC, but it utilizes larger columns and higher flow rates to handle the increased sample load. The choice of stationary and mobile phases is guided by the polarity of the target compound. For moderately polar purines, a common approach involves using a silica (B1680970) gel column with a mobile phase gradient of methanol in dichloromethane.

Table 1: Illustrative HPLC Conditions for the Analysis of Purine Derivatives

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1 M Sodium Acetate Buffer, pH 5.5
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

Hyphenated Techniques (e.g., LC-MS/MS) for Metabolite Profiling and Complex Mixture Analysis

To elucidate the metabolic fate of this compound in biological systems, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. This powerful analytical tool combines the separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry, making it ideal for identifying and quantifying metabolites in complex biological matrices like plasma and urine researchgate.netnih.gov.

In a typical LC-MS/MS workflow for metabolite profiling, a biological sample is first subjected to extraction and cleanup to remove interfering substances. The extract is then injected into an LC system, where this compound and its potential metabolites are separated based on their physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer.

The mass spectrometer first ionizes the molecules, and the precursor ions corresponding to the expected masses of the parent compound and its metabolites are selected. These precursor ions are then fragmented in a collision cell, and the resulting product ions are detected. The fragmentation pattern provides a structural fingerprint of the molecule, enabling its identification ncsu.eduresearchgate.netnih.gov. The metabolic transformations that this compound may undergo include hydroxylation, demethylation, and oxidation of the purine ring, as well as conjugation reactions.

Table 2: Potential Metabolites of this compound and their Theoretical Mass-to-Charge Ratios (m/z) for LC-MS/MS Analysis

CompoundProposed Metabolic TransformationTheoretical [M+H]⁺ (m/z)
This compoundParent Compound150.0825
9-Methyl-9H-purin-2,6-diamineHydroxylation and Tautomerization166.0774
2-Amino-9-methyl-9H-purin-8(7H)-oneOxidation166.0774
2-Amino-9H-purineN-demethylation136.0672
Glucuronide ConjugateGlucuronidation326.1146

High-Throughput Screening (HTS) Assays for Identification of Novel Bioactive this compound Derivatives

High-Throughput Screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity nih.govmdpi.comed.ac.uk. HTS assays can be developed to identify novel bioactive derivatives of this compound that may act as agonists or antagonists of specific biological targets.

Given the structural similarity of this compound to endogenous purines like adenine (B156593) and guanine, relevant HTS assays could target enzymes involved in purine metabolism or purinergic receptors. For instance, an HTS campaign could be designed to screen a library of this compound derivatives for inhibitory activity against purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway acs.orgnih.gov. Inhibition of PNP is a therapeutic strategy for certain autoimmune diseases and cancers clinmedjournals.org.

Another potential target for HTS assays are adenosine (B11128) receptors, which are G protein-coupled receptors involved in a wide range of physiological processes. A competitive binding assay could be developed where derivatives of this compound compete with a known radiolabeled or fluorescently labeled ligand for binding to a specific adenosine receptor subtype imtm.cznih.govresearchgate.net. The readout for such an assay would typically be fluorescence intensity or radioactivity, measured using a microplate reader.

Table 3: Framework for a High-Throughput Screening Assay for Purine Nucleoside Phosphorylase (PNP) Inhibitors

Assay ComponentDescription
Target Recombinant Human Purine Nucleoside Phosphorylase (PNP)
Substrate Inosine (B1671953)
Principle PNP catalyzes the phosphorolysis of inosine to hypoxanthine (B114508) and ribose-1-phosphate. The production of hypoxanthine is monitored.
Detection Method Conversion of hypoxanthine to uric acid by xanthine (B1682287) oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then detected using a fluorescent probe (e.g., Amplex Red).
Assay Format 384-well microplate
Readout Fluorescence intensity
Controls Positive Control: Known PNP inhibitor (e.g., Forodesine). Negative Control: DMSO (vehicle).

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To gain a deeper understanding of the molecular interactions between this compound or its derivatives and their biological targets, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed. These methods provide quantitative data on binding affinity, stoichiometry, and the thermodynamics and kinetics of the interaction nih.govnih.gov.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event nih.gov. In a typical ITC experiment, a solution of the ligand (e.g., a derivative of this compound) is titrated into a solution containing the target protein. The resulting heat changes are measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment nih.gov. This thermodynamic information is invaluable for understanding the driving forces behind the binding event. For instance, the interaction of etheno derivatives of 2-aminopurine (B61359) with enzymes of purine metabolism has been successfully characterized using ITC, providing insights into their binding mechanisms mdpi.com.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time who.intnih.govnih.govharvard.eduphotonics.com. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the real-time monitoring of the association and dissociation phases of the interaction, providing kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated nih.govnih.gov. SPR is particularly useful for screening compounds and for detailed kinetic analysis of lead compounds.

Table 4: Representative Thermodynamic and Kinetic Parameters Obtainable from Biophysical Techniques

ParameterTechniqueInformation Provided
Dissociation Constant (Kd) ITC, SPRBinding affinity
Stoichiometry (n) ITCMolar ratio of ligand to target in the complex
Enthalpy Change (ΔH) ITCHeat released or absorbed upon binding
Entropy Change (ΔS) ITCChange in disorder of the system upon binding
Association Rate Constant (ka) SPRRate of complex formation
Dissociation Rate Constant (kd) SPRRate of complex decay

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Expanded Chemical Space Exploration

The exploration of a broader chemical space around the 9-methyl-9H-purin-2-amine core is critical for identifying novel derivatives with improved pharmacological properties. Future synthetic efforts will likely focus on innovative methodologies that allow for efficient and diverse functionalization of the purine (B94841) ring.

Key approaches include:

Direct C-H Bond Activation: Traditional purine synthesis often involves multi-step processes starting from substituted pyrimidine (B1678525) or imidazole (B134444) precursors. nih.govcore.ac.uk Modern strategies are increasingly focused on the direct functionalization of C-H bonds, which offers a more atom-economical and efficient route to novel analogues. For instance, palladium-catalyzed cross-coupling reactions have enabled the direct arylation of the C8-H bond in purine nucleosides, a strategy that can be adapted for simpler purine scaffolds. mdpi.com

Reconstructive Methodologies: A novel approach involves the synthesis of condensed polyazotic heterocyclic structures, such as tetrazolopyrimidines, which can then be chemically transformed into the desired 2-aminopurine (B61359) system. nih.govresearchgate.net This reconstructive strategy opens up new pathways for creating diverse purine libraries.

Flow Chemistry and Automation: The use of flow chemistry can streamline multi-step syntheses, improve reaction yields and safety, and facilitate the rapid generation of a large number of derivatives for high-throughput screening.

Multi-component Reactions: Designing one-pot, multi-component reactions to construct the purine scaffold or add complexity in a single step can significantly accelerate the discovery process.

These advanced synthetic methods will enable chemists to systematically probe the structure-activity relationships (SAR) by introducing a wide array of substituents at various positions of the purine ring, thereby expanding the accessible chemical space for drug discovery. rsc.org

Identification of Undiscovered Biological Targets and Pathways Modulated by Purine-2-amine Scaffolds

While purine-2-amine derivatives are well-known inhibitors of targets like Hsp90 and various protein kinases, a vast potential for interaction with other biological targets remains unexplored. nih.govnih.gov Future research will aim to identify novel interacting proteins and the cellular pathways they modulate.

Established and Potential Target Classes for Purine-2-amine Derivatives:

Target Class Specific Examples Therapeutic Area
Molecular Chaperones Hsp90 nih.govingentaconnect.com Cancer, Neurodegeneration nih.gov
Protein Kinases CDKs, Src, VEGFR2, Nek2, EGFR, FGFR rsc.orgnih.govnih.gov Cancer, Inflammation rsc.org
Purine Metabolism Enzymes IMPDH, Purine Nucleoside Phosphorylase nih.govnih.gov Cancer, Immunology nih.gov

| Signaling Pathway Proteins | TLR4/MyD88/NF-κB nih.govnih.gov | Inflammation |

Future target identification strategies will employ a combination of chemoproteomics, genetic screening, and computational approaches. Affinity-based proteomics can "fish out" binding partners from cell lysates, while high-throughput screening against broader panels of enzymes and receptors can reveal unexpected activities. Furthermore, investigating the impact of these compounds on metabolic pathways, such as the purine synthesis and salvage pathways, could uncover novel mechanisms of action and therapeutic opportunities, particularly in oncology and immunology. nih.govscience.govelsevierpure.com Recent discoveries have even highlighted anaerobic purine degradation routes in gut bacteria, suggesting a potential role for purine analogues in modulating the microbiome. nih.gov

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for this compound Derivatives

Applications of AI/ML in Purine-based Drug Design:

High-Throughput Virtual Screening (HTVS): ML models can be trained on existing screening data to rapidly screen virtual libraries of millions of purine derivatives, prioritizing those most likely to be active against a specific target. nih.gov

De Novo Design: Generative AI models, such as variational autoencoders, can design entirely new molecules based on the this compound scaffold. nih.govacm.org These models learn the underlying rules of chemistry and can generate structures optimized for multiple criteria, such as potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. acm.orgspringernature.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to understand the relationship between the three-dimensional structure of purine derivatives and their biological activity. mdpi.com This provides crucial insights for optimizing lead compounds.

Predictive Modeling: AI can predict the outcomes of chemical reactions, helping chemists devise the most efficient synthetic routes for novel, computer-generated compounds. springernature.com

By integrating AI and ML, researchers can reduce the time and cost associated with drug development, moving more efficiently from a starting scaffold to a clinical candidate. nih.govalbany.eduscienceopen.com

Targeting Specificity and Selectivity Enhancement through Advanced Molecular Design

A major challenge in drug development is achieving selectivity for the desired target over closely related off-targets to minimize side effects. mdpi.com The purine scaffold, for example, can bind to the ATP pocket of many different kinases. researchgate.net Structure-guided design is a powerful strategy to engineer selectivity into this compound derivatives.

By obtaining high-resolution crystal structures of lead compounds bound to their targets, medicinal chemists can identify unique features of the binding site that can be exploited. Judicious modification of substituents on the purine core can introduce interactions with specific amino acid residues present in the target but not in off-target proteins. nih.gov

Example of Structure-Guided Selectivity Enhancement: Studies on Nek2 kinase inhibitors have shown that modifying the substituents at the C2 and C6 positions of the purine ring can achieve selectivity over the related kinase CDK2. nih.goved.ac.uk

Compound ModificationTargetSelectivity Profile
6-cyclohexylmethoxy-2-(3-dimethylaminobenzamide)purineNek2 / CDK2>10-fold selective for Nek2 (IC50 = 0.62 µM vs 7.0 µM) nih.gov
(E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amineNek2 / CDK2Selective for Nek2 (IC50 = 0.27 µM vs 2.70 µM) nih.gov

Future work will involve more sophisticated molecular modeling and the use of biophysical techniques to understand the dynamic interactions between the inhibitor and the target protein, further guiding the design of highly selective next-generation compounds.

Exploration of Structure-Kinetic Relationship for Irreversible Inhibitors

While most inhibitors are designed to bind reversibly, covalent irreversible inhibitors offer distinct therapeutic advantages, including prolonged duration of action and high potency. acs.org This is achieved by incorporating a reactive electrophilic group (a "warhead") onto the inhibitor scaffold, which forms a permanent covalent bond with a nucleophilic amino acid (like cysteine) on the target protein. acs.org

The future of drug design for purine-based compounds includes exploring the development of covalent inhibitors. A key aspect of this is understanding the structure-kinetic relationship (SKR), which connects a compound's chemical structure to its binding kinetics (the rates of association and dissociation). nih.gov For covalent inhibitors, the goal is to design a molecule that first binds reversibly with high affinity and proper orientation before the covalent reaction occurs. acs.org Phenyl acrylamide-based electrophiles are commonly used scaffolds for generating covalent inhibitors. rsc.org

There is a strong correlation between a drug's residence time on its target and its efficacy. nih.govdundee.ac.uk For both reversible and irreversible inhibitors, optimizing the SKR to achieve a long residence time is a key goal. This involves designing molecules that induce favorable conformational changes in the target protein upon binding, leading to a slower dissociation rate. nih.govnih.gov Computational methods are emerging to predict residence times, providing a feasible strategy for rationally optimizing these kinetic properties. nih.govdundee.ac.uk Applying these principles to the this compound scaffold could lead to the development of highly potent and durable irreversible inhibitors for targets like kinases that possess a suitably located cysteine residue. pnas.org

Q & A

Basic Research Questions

Q. What purification strategies are effective for isolating 9-Methyl-9H-purin-2-amine and its derivatives?

  • Methodological Answer : Moderately polar purines like this compound can be purified using gradient elution with methanol in dichloromethane (e.g., 0–5% methanol for similar compounds). Silica gel column chromatography with solvent systems such as EtOAc/cyclohexane/methanol (50:49:1) or chloroform/methanol (95:5) is recommended. These methods resolve impurities while retaining yield and purity .
  • Data Reference :

Compound TypeSolvent SystemElution Range
6-Methoxy-N,9-dimethyl-9H-purin-2-amine0–5% methanol in DCMHigh recovery (>80%)
9-Ethyladenine derivativesEtOAc/cHex/CH3OH (50:49:1)Yield: 56–83%

Q. How can the structure of this compound derivatives be confirmed?

  • Methodological Answer : Use a combination of:

  • 1H NMR to identify substituent environments (e.g., δ 7.96 ppm for H8 in ethyladenine derivatives) .
  • Elemental analysis to verify stoichiometry (e.g., C 64.63%, H 6.44% for C16H19N5O) .
  • X-ray crystallography (SHELXL/SHELXS) for absolute configuration determination, especially for novel analogs .

Q. What are common synthetic routes to this compound derivatives?

  • Methodological Answer :

  • Alkylation : React purine bases with alkyl halides (e.g., 9-ethyl derivatives via ethyl bromide) under basic conditions .
  • Mannich Reactions : Introduce aminoalkyl groups using formaldehyde and secondary amines (e.g., synthesis of medicinally relevant Mannich bases) .
  • Thioether Formation : Substitute chloro or methoxy groups with thiols (e.g., 2-(benzylthio) derivatives) .

Advanced Research Questions

Q. How do substituent modifications at the 2-position influence biological activity?

  • Methodological Answer :

  • Flexibility vs. Rigidity : Longer 2-substituents (e.g., 3-phenylpropoxy) enhance adenosine receptor affinity due to improved hydrophobic interactions. For example, 9-Ethyl-2-(3-phenylpropoxy)-9H-purin-6-amine showed Ki < 100 nM .
  • Electron-Withdrawing Groups : Bromine at C8 (e.g., 8-Bromo-9-ethyl derivatives) reduces metabolic degradation but may sterically hinder binding .
    • Design Tip : Optimize substituent length using molecular docking (e.g., PDB: 4UFR) and validate via radioligand binding assays in CHO cells .

Q. What crystallographic challenges arise in analyzing this compound analogs?

  • Methodological Answer :

  • Twinned Data : Use SHELXD for structure solution and SHELXL for refinement, especially with high-resolution (<1.2 Å) data .
  • Disorder Handling : Apply "PART" commands in SHELXL to model disordered alkyl chains (e.g., benzyl groups in 9-Benzyl-6-benzylsulfanyl derivatives) .

Q. How can computational methods guide the design of purine-based inhibitors?

  • Methodological Answer :

  • QSAR Modeling : Correlate logP values (e.g., 2.07–2.80 for methyl/ethyl derivatives) with cytotoxicity .
  • Dynamics Simulations : Analyze hydrogen-bonding networks (e.g., N6-amino interactions with kinase ATP pockets) using AMBER or GROMACS .

Data Contradictions and Resolutions

  • Contradiction : Conflicting yields (56–83%) for similar alkylation reactions .
    • Resolution : Reaction time optimization (20–45 minutes) and strict anhydrous conditions improve reproducibility.
  • Contradiction : Variable NMR shifts for NH2 groups in DMSO-d6 (δ 7.37–7.50 ppm).
    • Resolution : Use deuterated solvents and suppress water peaks to reduce exchange broadening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.